molecular formula C18H33N3O3 B5978932 ethyl 3-[(diethylamino)carbonyl]-1,4'-bipiperidine-1'-carboxylate

ethyl 3-[(diethylamino)carbonyl]-1,4'-bipiperidine-1'-carboxylate

Cat. No. B5978932
M. Wt: 339.5 g/mol
InChI Key: RPBQUIKUXKPHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(diethylamino)carbonyl]-1,4'-bipiperidine-1'-carboxylate, commonly known as DEC, is a chemical compound that has been widely used in scientific research. DEC is a carbamate derivative of piperidine and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of DEC is not well understood. However, it has been suggested that DEC may act by inhibiting acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which can lead to various physiological effects.
Biochemical and physiological effects:
DEC has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. DEC has also been found to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, DEC has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

DEC has several advantages for lab experiments. It is easy to synthesize, and its biological activities are well documented. DEC is also relatively stable and can be stored for long periods of time. However, DEC has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, DEC has been found to have some toxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DEC. One area of research is to further investigate the mechanism of action of DEC. This may lead to the development of new drugs that target the same biological pathways as DEC. Another area of research is to explore the potential therapeutic uses of DEC. DEC has been found to have several biological activities, and further research may reveal additional therapeutic uses for this compound. Finally, research can be done to develop new synthetic methods for DEC and its derivatives, which may lead to the discovery of new biologically active compounds.

Synthesis Methods

DEC is synthesized by reacting ethyl 3-oxobutanoate with diethylamine in the presence of sodium ethoxide. The resulting product is then reacted with piperidine to form ethyl 3-[(diethylamino)carbonyl]-1,4'-bipiperidine-1'-carboxylate.

Scientific Research Applications

DEC has been extensively used in scientific research as a tool to study the function of various biological systems. It has been found to have a wide range of biological activities, including inhibition of acetylcholinesterase, anti-inflammatory properties, and anticonvulsant effects. DEC has also been used as a precursor for the synthesis of other biologically active compounds.

properties

IUPAC Name

ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O3/c1-4-19(5-2)17(22)15-8-7-11-21(14-15)16-9-12-20(13-10-16)18(23)24-6-3/h15-16H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBQUIKUXKPHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-(diethylcarbamoyl)piperidin-1-yl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.